

Application Notes and Protocols for Electrophysiology Studies of PH94B on Nasal Neurons

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Compound of Interest		
Compound Name:	Ph94b	
Cat. No.:	B1588420	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

PH94B (also known as fasedienol) is an investigational, first-in-class, odorless, and rapid-onset neuroactive steroid administered as a nasal spray for the acute treatment of anxiety disorders, particularly Social Anxiety Disorder (SAD).[1][2][3] Its novel mechanism of action involves the activation of peripheral chemosensory neurons in the nasal passages, which in turn modulate neural circuits in the brain associated with fear and anxiety.[1][2] This mechanism is fundamentally different from current anxiolytics, such as benzodiazepines, as it does not require systemic uptake or direct action on GABA-A receptors in the central nervous system (CNS).[1][3] Preclinical and clinical electrophysiology studies have been instrumental in elucidating this unique mode of action.

These application notes provide a summary of the key electrophysiological findings and detailed protocols for replicating these seminal experiments. The data demonstrates that intranasal administration of **PH94B** at microgram doses activates nasal chemosensory neurons, leading to downstream effects that mitigate anxiety.[3]

Quantitative Data Summary



The following tables summarize the key quantitative data from electrophysiology studies of **PH94B** on nasal neurons.

Table 1: In Vitro Electrophysiological Effects of **PH94B** on Isolated Human Nasal Chemosensory Neurons

Parameter	Value	Cell Type	Reference
Half maximal effective concentration (EC50) for inducing inward currents	0.2 μΜ	Human vomeronasal receptor cells	[4]
Half maximal effective dose (ED50) for increasing intracellular calcium	1 μΜ	Isolated human chemosensory neurons	

Table 2: In Vivo Electrophysiological Effects of Intranasal **PH94B** in Humans



Parameter	Dose	Effect	Population	p-value	Reference
Depolarizatio n of nasal chemosensor y epithelium (ED50)	4x10 ⁻¹ μg	Dose- dependent depolarizatio n	Human volunteers	N/A	[4]
Electrogram of Nasal Chemosenso ry Neurons (EGNR) Amplitude	0.4 μg	5.0 mV (vs. 0.6 mV control)	Healthy adult males	< 0.001	[5][6][7]
Electrogram of Nasal Chemosenso ry Neurons (EGNR) Amplitude	0.4 μg	5.7 mV (vs. 0.6 mV control)	Healthy adult females	< 0.001	[5][6][7]

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology on Isolated Human Vomeronasal Neurons

Objective: To measure the inward currents induced by **PH94B** in isolated human vomeronasal neurons.

Materials:

- Human vomeronasal organ (VNO) tissue samples
- Enzymatic solution for cell dissociation (e.g., papain and dispase)
- · Poly-L-lysine coated glass coverslips
- Recording chamber for microscopy



- Upright microscope with DIC optics
- Patch-clamp amplifier and data acquisition system
- Borosilicate glass capillaries for patch pipettes
- External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH
 7.4
- Internal solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 ATP-Mg, 0.2 GTP-Na, pH 7.2
- PH94B stock solution (in DMSO) and serial dilutions

Procedure:

- Cell Isolation:
 - 1. Obtain fresh human VNO tissue.
 - 2. Mechanically and enzymatically dissociate the tissue to obtain single vomeronasal sensory neurons (VSNs).
 - 3. Plate the isolated VSNs on poly-L-lysine coated coverslips and allow them to adhere.
- Electrophysiological Recording:
 - 1. Transfer a coverslip with adherent VSNs to the recording chamber and perfuse with the external solution.
 - 2. Identify viable VSNs using the microscope.
 - 3. Fabricate patch pipettes with a resistance of 3-5 M Ω when filled with the internal solution.
 - 4. Establish a whole-cell patch-clamp configuration on a selected VSN.
 - 5. Hold the neuron at a membrane potential of -70 mV.



- 6. Apply different concentrations of **PH94B** (e.g., ranging from nM to μ M) to the neuron using a perfusion system.
- 7. Record the induced inward currents.
- 8. Wash out the drug with the external solution to observe the reversibility of the effect.
- Data Analysis:
 - 1. Measure the peak amplitude of the inward current at each **PH94B** concentration.
 - 2. Plot a dose-response curve and calculate the EC₅₀ value.

Protocol 2: Calcium Imaging in Isolated Human Nasal Chemosensory Neurons

Objective: To measure the increase in intracellular calcium concentration ([Ca²+]i) in response to **PH94B** in isolated human nasal chemosensory neurons.

Materials:

- Isolated human nasal chemosensory neurons (as in Protocol 1)
- Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM)
- Pluronic F-127
- External solution (as in Protocol 1)
- Fluorescence microscopy setup with a light source for excitation at 340 nm and 380 nm and a detector for emission at ~510 nm
- PH94B stock solution and dilutions

Procedure:

Cell Loading:



- 1. Incubate the isolated neurons on coverslips with Fura-2 AM and a small amount of Pluronic F-127 in the external solution for 30-45 minutes at room temperature.
- 2. Wash the cells with the external solution to remove excess dye.
- Calcium Imaging:
 - Place the coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
 - 2. Excite the cells alternately with light at 340 nm and 380 nm and record the fluorescence emission at 510 nm.
 - 3. Establish a baseline [Ca2+]i level.
 - 4. Apply different concentrations of **PH94B** to the cells.
 - Record the changes in the 340/380 nm fluorescence ratio, which corresponds to changes in [Ca²⁺]i.
- Data Analysis:
 - 1. Calculate the change in the fluorescence ratio upon **PH94B** application.
 - 2. Generate a dose-response curve and determine the ED₅₀.

Protocol 3: In Vivo Electrogram of Nasal Chemosensory Neurons (EGNR) Recording in Humans

Objective: To record the electrical activity from the surface of the nasal chemosensory mucosa in human volunteers in response to intranasal administration of **PH94B**.

Materials:

- Healthy human volunteers
- PH94B nasal spray (and placebo control)



- Non-polarizable recording electrode (e.g., Ag/AgCl)
- Reference electrode
- High-impedance amplifier and data acquisition system
- Aerosol delivery system for controlled administration

Procedure:

- Subject Preparation:
 - 1. Obtain informed consent from all participants.
 - 2. Seat the participant comfortably in a quiet, controlled environment.
 - 3. Gently place the recording electrode on the surface of the nasal septum mucosal lining.
 - 4. Place the reference electrode on the skin (e.g., earlobe or forehead).
- Recording:
 - 1. Record a stable baseline EGNR for a few minutes.
 - 2. Administer a controlled dose of aerosolized **PH94B** or placebo onto the nasal mucosa.
 - Continuously record the EGNR for a defined period post-administration (e.g., 15-30 minutes).
- Data Analysis:
 - 1. Measure the amplitude of the EGNR before and after administration of **PH94B** and placebo.
 - 2. Perform statistical analysis (e.g., t-test or ANOVA) to compare the responses between **PH94B** and placebo groups.

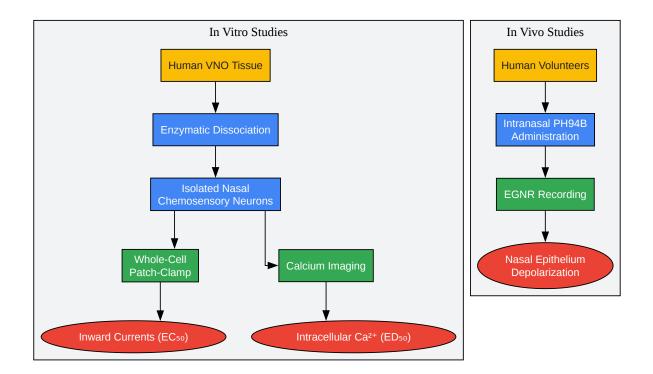
Visualizations





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Caption: Proposed signaling pathway of PH94B from nasal neurons to the amygdala.



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Caption: Workflow for electrophysiological studies of **PH94B**.

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